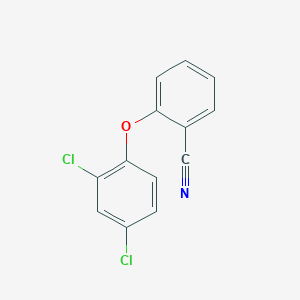

2-(2,4-Dichlorophenoxy)benzonitrile

概要

説明

2-(2,4-Dichlorophenoxy)benzonitrile is an organic compound with the molecular formula C13H7Cl2NO. It is a member of the benzonitrile family, characterized by the presence of a nitrile group attached to a benzene ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenoxy)benzonitrile typically involves the reaction of 2,4-dichlorophenol with benzonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the benzonitrile, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst. The nitrile group can be reduced to an amine or other reduced forms.

Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst, mild to moderate temperatures.

Substitution: Halogens, alkylating agents, nucleophiles, solvents like DMF or acetonitrile.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Amines, reduced nitriles.

Substitution: Various substituted benzonitrile derivatives.

科学的研究の応用

2-(2,4-Dichlorophenoxy)benzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

作用機序

The mechanism of action of 2-(2,4-Dichlorophenoxy)benzonitrile involves its interaction with specific molecular targets. In biological systems, it can bind to proteins or enzymes, altering their activity and affecting cellular processes. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, gene expression, and metabolic processes .

類似化合物との比較

2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different functional groups.

3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil): Another herbicide with a similar nitrile group but different halogen substitutions.

Uniqueness: 2-(2,4-Dichlorophenoxy)benzonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its dichlorophenoxy moiety provides unique electronic and steric effects, influencing its chemical behavior and applications .

生物活性

2-(2,4-Dichlorophenoxy)benzonitrile, also known as dichlobenil, is a compound that has garnered attention for its biological activity, particularly in agricultural and environmental contexts. This article reviews its herbicidal properties, potential antimicrobial effects, and interactions with biological systems based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHClO

- Molecular Weight : Approximately 264.11 g/mol

The compound features a benzonitrile moiety attached to a 2,4-dichlorophenoxy group. This unique structure contributes to its chemical reactivity and biological activity, particularly in disrupting plant hormone signaling pathways.

Research indicates that this compound exhibits herbicidal properties similar to those of other phenoxy compounds. Its primary mechanism involves:

- Disruption of Auxin Metabolism : The compound interferes with auxin signaling in plants, leading to uncontrolled growth and ultimately plant death. This makes it effective against broadleaf weeds while minimizing harm to grasses.

Comparative Herbicidal Efficacy

| Compound Name | Mechanism of Action | Efficacy Against Weeds |

|---|---|---|

| This compound | Disruption of auxin metabolism | Broadleaf weeds |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Similar auxin mimicry | Broadleaf weeds |

| Glyphosate | Inhibition of shikimic acid pathway | Annual and perennial weeds |

Antimicrobial Activity

Emerging studies suggest that this compound may possess antimicrobial properties . It has shown promise in inhibiting the growth of various bacterial and fungal strains. However, further research is necessary to fully elucidate these effects and determine the specific mechanisms involved.

Environmental Impact and Soil Interactions

The environmental persistence and degradation of this compound have been examined in various soil types. Studies indicate:

- Soil Half-Life : Less than 7 days in heavy clay, clay loam, and sandy loam soils .

- Microbial Interactions : The compound's interactions with soil microorganisms can influence its degradation rate and overall environmental impact.

Toxicological Insights

A case study highlighted the severe toxicity associated with similar compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D). While not directly involving this compound, it underscores the potential risks associated with exposure to phenoxy herbicides:

- A young female farmer in Ethiopia suffered from severe poisoning after ingestion of 2,4-D. Symptoms included loss of consciousness and organ failure despite treatment efforts . This case illustrates the importance of understanding the toxicological profiles of related compounds.

Research Findings Summary

- Herbicidal Activity : Effective against broadleaf weeds by disrupting auxin metabolism.

- Antimicrobial Potential : Preliminary evidence suggests activity against certain pathogens; further studies are required.

- Environmental Persistence : Rapid degradation in soil environments indicates a lower risk of long-term accumulation.

- Toxicological Risks : Similar compounds pose significant health risks upon exposure.

特性

IUPAC Name |

2-(2,4-dichlorophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO/c14-10-5-6-13(11(15)7-10)17-12-4-2-1-3-9(12)8-16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLUAJUFCRYPDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380334 | |

| Record name | 2-(2,4-dichlorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-80-8 | |

| Record name | 2-(2,4-Dichlorophenoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-dichlorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。